molecular formula C19H17NO B185222 N-(2,3-dimethylphenyl)-1-naphthamide CAS No. 5328-36-9

N-(2,3-dimethylphenyl)-1-naphthamide

Cat. No.: B185222
CAS No.: 5328-36-9
M. Wt: 275.3 g/mol
InChI Key: RRNCWXSTDRXDDW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1-naphthamide is an aromatic amide featuring a naphthalene ring system linked via a carbonyl group to a 2,3-dimethylphenyl substituent. These compounds are often studied for their pharmacological, crystallographic, and material science applications due to their tunable electronic properties and hydrogen-bonding capabilities .

Properties

CAS No.

5328-36-9

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-7-5-12-18(14(13)2)20-19(21)17-11-6-9-15-8-3-4-10-16(15)17/h3-12H,1-2H3,(H,20,21)

InChI Key

RRNCWXSTDRXDDW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-naphthamide typically involves the amidation of naphthalene-1-carboxylic acid with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

a. Backbone and Substituent Variations

  • N-(2,3-Dimethylphenyl)benzenesulfonamide (): This sulfonamide derivative replaces the naphthamide’s carbonyl with a sulfonyl group, enhancing electron-withdrawing effects.
  • 2-Arylacetamides () : These compounds, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, feature flexible acetamide backbones. Their conformations are influenced by steric and electronic effects, with dihedral angles between aryl rings ranging from 44.5° to 77.5° .
  • 3-Chloro-N-phenyl-phthalimide () : A cyclic imide with a rigid planar structure, contrasting with the linear amide backbone of naphthamide. The chlorine substituent and phenyl group enable applications in polymer synthesis .

Key Structural Differences

Compound Class Functional Group Aromatic System Notable Features
Naphthamide Amide (CONH) Naphthalene Extended π-system for stacking
Benzenesulfonamide () Sulfonamide (SO₂NH) Benzene High polarity, strong H-bonding
Acetamide () Acetamide (CH₂CONH) Varied aryl groups Conformational flexibility
Phthalimide () Cyclic imide Phthalene Rigid, planar structure
2.3. Physical and Chemical Properties
  • Melting Points : Benzenesulfonamide derivatives () melt at ~118–119°C, while acetamides with bulky substituents () show higher melting points (473–475 K). Naphthamide’s naphthalene ring may increase melting points due to enhanced van der Waals interactions .
  • Solubility : Sulfonamides () are more water-soluble than naphthamide due to their polar SO₂ group. The naphthamide’s hydrophobicity could favor lipid membrane penetration in biological systems .

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